(3R)-3-Amino-3-(4-fluoro-3-hydroxyphenyl)propanoic acid
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Overview
Description
(3R)-3-Amino-3-(4-fluoro-3-hydroxyphenyl)propanoic acid is an organic compound that features a unique combination of functional groups, including an amino group, a hydroxyl group, and a fluorine atom attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the use of 4-fluoro-3-hydroxybenzoic acid as a starting material The hydroxyl group on the benzene ring can be protected, and the carboxylic acid group can be converted to an ester
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing more efficient catalysts and optimized reaction conditions to maximize yield and purity. The use of biocatalytic methods, such as employing engineered enzymes, can also be explored to achieve greener and more sustainable production processes .
Types of Reactions:
Oxidation: The hydroxyl group on the phenyl ring can undergo oxidation to form a quinone derivative.
Reduction: The amino group can be reduced to form the corresponding amine.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation or metal hydrides such as sodium borohydride.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a suitable catalyst.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
(3R)-3-Amino-3-(4-fluoro-3-hydroxyphenyl)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and as a probe for studying enzyme activities.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity .
Mechanism of Action
The mechanism by which (3R)-3-Amino-3-(4-fluoro-3-hydroxyphenyl)propanoic acid exerts its effects depends on its interaction with molecular targets. The amino group can form hydrogen bonds with biological molecules, while the fluorine atom can enhance the compound’s stability and bioavailability. The hydroxyl group can participate in various biochemical reactions, making the compound a versatile tool in medicinal chemistry .
Comparison with Similar Compounds
4-Fluoro-3-hydroxybenzoic acid: Shares the fluorine and hydroxyl groups but lacks the amino group and propanoic acid backbone.
3-Fluoro-4-hydroxyphenylboronic acid: Similar functional groups but different overall structure and reactivity.
α-(Trifluoromethyl)styrenes: Contains fluorine atoms but differs significantly in structure and applications.
Uniqueness: (3R)-3-Amino-3-(4-fluoro-3-hydroxyphenyl)propanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of the amino group, hydroxyl group, and fluorine atom in a single molecule makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C9H10FNO3 |
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Molecular Weight |
199.18 g/mol |
IUPAC Name |
(3R)-3-amino-3-(4-fluoro-3-hydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C9H10FNO3/c10-6-2-1-5(3-8(6)12)7(11)4-9(13)14/h1-3,7,12H,4,11H2,(H,13,14)/t7-/m1/s1 |
InChI Key |
GXLWXXLLHDVLRR-SSDOTTSWSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1[C@@H](CC(=O)O)N)O)F |
Canonical SMILES |
C1=CC(=C(C=C1C(CC(=O)O)N)O)F |
Origin of Product |
United States |
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